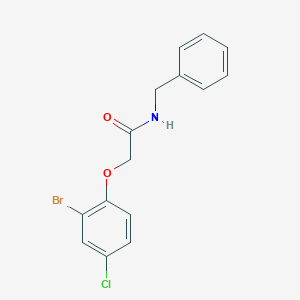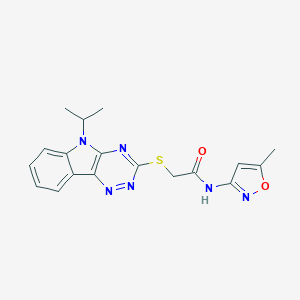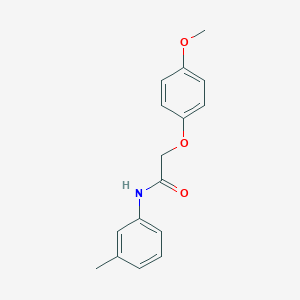![molecular formula C19H17FN2O2 B240957 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)
2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and has been found to exhibit promising pharmacological properties, making it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole involves the inhibition of PKC activity by binding to the catalytic domain of the enzyme. This results in the inhibition of downstream signaling pathways that are activated by PKC, leading to the suppression of cell proliferation and induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole exhibits significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells, including breast cancer, prostate cancer, and leukemia cells. Furthermore, this compound has been found to induce apoptosis in cancer cells, while sparing normal cells. In vivo studies have also shown that this compound exhibits significant anti-tumor activity in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole in lab experiments include its high potency as a PKC inhibitor, its selectivity for PKC over other kinases, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations of this compound that can enhance its solubility and bioavailability. Furthermore, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases, warrant further investigation. Finally, the development of more potent and selective PKC inhibitors based on the structure of 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole is another potential direction for future research.
Métodos De Síntesis
The synthesis of 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole involves the reaction of 4-fluorobenzoyl chloride with piperidine in the presence of a base, followed by the reaction of the resulting intermediate with 2-aminophenol. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole have been extensively investigated in scientific research. This compound has been found to exhibit significant activity as an inhibitor of protein kinase C (PKC), which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC inhibitors have been proposed as potential therapeutic agents for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propiedades
Nombre del producto |
2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole |
|---|---|
Fórmula molecular |
C19H17FN2O2 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C19H17FN2O2/c20-15-7-5-14(6-8-15)19(23)22-11-9-13(10-12-22)18-21-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12H2 |
Clave InChI |
NVTGHYQJWHPELQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)F |
SMILES canónico |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)


![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)



![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)